molecular formula C7H7NO2 B1667099 4-Aminobenzoic acid CAS No. 150-13-0

4-Aminobenzoic acid

Cat. No. B1667099
CAS RN: 150-13-0
M. Wt: 137.14 g/mol
InChI Key: ALYNCZNDIQEVRV-UHFFFAOYSA-N
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Description

4-Aminobenzoic acid (4-ABA) is an organic compound that participates in the synthesis of folic acid and acts as a bacterial cofactor . It is also used as an intermediate in the synthesis of folate (Vitamin BX), azo dyes, and cross-linking agents . It is functionally related to benzoic acid and is a conjugate base of a 4-carboxyanilinium .


Synthesis Analysis

4-aminobenzoic acid (4-AB) can be synthesized from 4-AB and zinc oxide (ZnO) using the co-precipitation method . The simple chemical modification of non-toxic PABA can result in the constitution of antibacterial activity .


Molecular Structure Analysis

The molecular formula of 4-Aminobenzoic acid is C7H7NO2. It has an average mass of 137.136 Da and a monoisotopic mass of 137.047684 Da .


Chemical Reactions Analysis

4-Aminobenzoic acid acts as a redox mediator in electrochemical impedance spectroscopy (EIS). It has also been shown to have toxic effects on bowel disease cells, which may be due to its ability to react with nucleophilic groups on cell surfaces or by inhibiting the production of essential proteins or enzymes within the cells .


Physical And Chemical Properties Analysis

4-Aminobenzoic acid is a white solid, although commercial samples can appear gray. It is slightly soluble in water. It consists of a benzene ring substituted with amino and carboxyl groups .

Safety And Hazards

4-Aminobenzoic acid may form combustible dust concentrations in air. It is advised to avoid ingestion and inhalation, avoid dust formation, and store under an inert atmosphere. Protect from direct sunlight .

Future Directions

The simple chemical modification of non-toxic PABA can result in the constitution of antibacterial activity including inhibition of methicillin-resistant Staphylococcus aureus (minimum inhibitory concentrations, MIC, from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM) and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .

properties

IUPAC Name

4-aminobenzoic acid
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InChI

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)
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InChI Key

ALYNCZNDIQEVRV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)N
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Molecular Formula

C7H7NO2
Record name P-AMINOBENZOIC ACID
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Related CAS

25136-77-0
Record name 4-Aminobenzoic acid homopolymer
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DSSTOX Substance ID

DTXSID6024466
Record name 4-Aminobenzoic acid
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Molecular Weight

137.14 g/mol
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Physical Description

P-aminobenzoic acid appears as colorless crystals that discolor on exposure to light and air. (NTP, 1992), Light beige, odorless solid; pure form is white; discolor on exposure to light and air; [Hawley] White crystalline solid; [MSDSonline], Solid
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Solubility

>20.6 [ug/mL] (The mean of the results at pH 7.4), In water, 5,390 mg/L at 25 °C; 6,110 mg/L at 30 °C, One gram dissolves in 90 mL boiling water; in 8 ml alcohol, in 60 mL ether. Soluble in ethyl acetate, glacial acetic acid; slightly soluble in benzene; practically insoluble in petroleum ether., Freely soluble in alcohol, Soluble in alkalis and ethane (C2H6), For more Solubility (Complete) data for 4-AMINOBENZOIC ACID (8 total), please visit the HSDB record page., 6.11 mg/mL
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Density

1.37 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

0.000278 [mmHg], 4.5X10-6 mm Hg at 25 °C /Extrapolated from measurements at higher temperatures/
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Mechanism of Action

Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/
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Product Name

4-Aminobenzoic acid

Color/Form

Monoclinic prisms from dilute alcohol, Light buff crystals; white when pure, Yellowish to red crystals or prisms, White or slightly yellow crystals or crystalline powder

CAS RN

150-13-0
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Melting Point

370 to 372 °F (NTP, 1992), 188.5 °C
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
16,000
Citations
ŞG Küçükgüzel, S Rollas, I Küçükgüzel… - European journal of …, 1999 - Elsevier
… 4-aminobenzoic acid substituted benzalhydrazones [1]. Furthermore, the coupling products starting from diazonium salts of 4-aminobenzoic acid … of 4-aminobenzoic acid hydrazide …
Number of citations: 234 www.sciencedirect.com
AJ Kettle, CA GEDYE… - Biochemical …, 1997 - portlandpress.com
… 4Aminobenzoic acid hydrazide (ABAH) is a potent inhibitor of hypochlorous acid production. In … 4Aminobenzoic acid hydrazide (ABAH) is one of the best inhibitors of hypochlorous acid …
Number of citations: 267 portlandpress.com
J Parekh, P Inamdhar, R Nair, S Baluja… - Journal of the Serbian …, 2005 - doiserbia.nb.rs
… In all the six compounds, the central ligand is 4-aminobenzoic acid with different side chains. In … In the present study, the central ligand being 4-aminobenzoic acid, the same inhibition …
Number of citations: 239 doiserbia.nb.rs
S Bingham, JH Cummings - Clinical science (London, England …, 1983 - europepmc.org
… The suitability of 4-aminobenzoic acid (PAB) given with meals as a marker for completeness of urine collections was therefore investigated. 2. When a single dose of 80 mg of PAB was …
Number of citations: 315 europepmc.org
R Świsłocka, M Samsonowicz, E Regulska… - Journal of molecular …, 2006 - Elsevier
… on the electronic system of the 4-aminobenzoic acid was studied. The vibrational (FT-IR, FT-Raman) and NMR ( 1 H and 13 C) spectra for 4-aminobenzoic acid and its alkali metal salts …
Number of citations: 59 www.sciencedirect.com
JK Seydel - Journal of pharmaceutical sciences, 1968 - Elsevier
HIS ARTICLE attempts to review the current T knowledge of sulfonamides (SNS), their structure-activity relations, and the mode of action involved. The problem of the mode of action …
Number of citations: 145 www.sciencedirect.com
N Issa, SA Barnett, S Mohamed, DE Braun… - …, 2012 - pubs.rsc.org
The ability of the pharmaceutically acceptable cocrystallising agents, succinic acid and 4-aminobenzoic acid, to form cocrystals with ten small organic molecules with hydrogen bonding …
Number of citations: 50 pubs.rsc.org
MJ Hebert, DH Russell - The Journal of Physical Chemistry B, 2020 - ACS Publications
… 4-aminobenzoic acid during the transition from solution to the gas phase. Previous studies have shown that protonation of the amine group of 4-aminobenzoic acid … 4-aminobenzoic acid …
Number of citations: 22 pubs.acs.org
M Krátký, K Konečná, J Janoušek, M Brablíková… - Biomolecules, 2019 - mdpi.com
4-aminobenzoic acid (PABA), an essential nutrient for many human pathogens, but dispensable for humans, and its derivatives have exhibited various biological activities. In this study, …
Number of citations: 46 www.mdpi.com
G Smith, DE Lynch, KA Byriel, CHL Kennard - Journal of chemical …, 1997 - Springer
… In the structures of 1 and 3, molecule A refers to 4-aminobenzoic acid while molecule B refers to the second adduct molecule. With 2, molecules A and B are 4-aminobenzoic acid while …
Number of citations: 77 link.springer.com

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